(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide
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Overview
Description
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a hydroxy-methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.
Aldol Condensation: The intermediate undergoes an aldol condensation with 3-(trifluoromethyl)aniline to form the desired acrylamide compound. This step typically requires a catalyst such as sodium ethoxide and is carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can facilitate reduction reactions.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-chlorophenyl)acrylamide
- (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylacrylamide
Uniqueness
Compared to similar compounds, (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRAYWNSVZBFK-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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